Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide
Overview
Description
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide is a chemical compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
Mechanism of Action
Target of Action
It is known that piperazine derivatives, which this compound is a part of, show a wide range of biological and pharmaceutical activity .
Mode of Action
Piperazine derivatives are known to interact with various targets in the body, leading to a range of biological effects .
Biochemical Pathways
Piperazine derivatives are known to interact with various biochemical pathways, leading to a range of downstream effects .
Result of Action
Piperazine derivatives are known to have a wide range of biological and pharmaceutical effects .
Biochemical Analysis
Biochemical Properties
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide plays a significant role in biochemical reactions, particularly in the central nervous system. It interacts with several enzymes and proteins, including gamma-aminobutyric acid (GABA) receptors and serotonin receptors. The interaction with GABA receptors enhances the inhibitory effects of GABA, leading to a calming effect on the nervous system. Additionally, its interaction with serotonin receptors can influence mood and anxiety levels .
Cellular Effects
This compound affects various types of cells and cellular processes. In neuronal cells, it modulates cell signaling pathways, particularly those involving GABA and serotonin. This modulation can lead to changes in gene expression and cellular metabolism, resulting in altered neuronal activity and potentially providing therapeutic benefits for conditions such as anxiety and depression .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding to GABA and serotonin receptors. By binding to these receptors, it can either inhibit or activate them, leading to changes in neurotransmitter release and neuronal excitability. This compound may also influence gene expression by interacting with transcription factors and other regulatory proteins, thereby altering the production of proteins involved in neurotransmission .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but it may degrade under certain conditions, such as exposure to light or heat. Long-term studies have shown that its effects on cellular function can persist for extended periods, although the exact duration depends on the specific experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may produce mild anxiolytic effects, while higher doses can lead to more pronounced sedation and potential toxicity. Threshold effects have been observed, where a certain dosage is required to achieve a noticeable effect, and adverse effects may occur at doses exceeding this threshold .
Metabolic Pathways
This compound is metabolized primarily in the liver, where it undergoes various enzymatic reactions. Key enzymes involved in its metabolism include cytochrome P450 enzymes, which facilitate its breakdown into metabolites. These metabolites may have different biological activities and can influence the overall pharmacological profile of the compound .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes and its accumulation in specific tissues. The compound’s distribution can affect its therapeutic efficacy and potential side effects .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can affect its interactions with other biomolecules and its overall pharmacological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide typically involves the alkylation of 4-phenylpiperazine with methyl (4-fluorophenyl)acetate. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The resulting product is then treated with hydrobromic acid to form the hydrobromide salt .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of industrial reactors and purification systems to ensure the high yield and purity of the final product. The process would also involve stringent quality control measures to meet pharmaceutical standards.
Chemical Reactions Analysis
Types of Reactions
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: N-oxides of the piperazine ring.
Reduction: Corresponding amines.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex piperazine derivatives.
Biology: Studied for its potential effects on neurotransmitter systems.
Medicine: Investigated for its potential use as an anticonvulsant and anxiolytic agent.
Industry: Utilized in the development of new pharmaceuticals and chemical probes.
Comparison with Similar Compounds
Similar Compounds
N-phenyl-2-(4-phenylpiperazin-1-yl)acetamide: Another piperazine derivative with anticonvulsant activity.
2-(4-phenylpiperazin-1-yl)-1H-benz[d]imidazole: Known for its anxiolytic properties.
4-(3-(4-methylpiperazin-1-yl)propoxy)-N-phenylbenzamide: Studied for its anticancer activity.
Uniqueness
Methyl (4-fluorophenyl)(4-phenylpiperazin-1-yl)-acetate hydrobromide is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its combination of fluorophenyl and phenylpiperazine moieties contributes to its unique interaction with biological targets, making it a valuable compound for further research and development.
Properties
IUPAC Name |
methyl 2-(4-fluorophenyl)-2-(4-phenylpiperazin-1-yl)acetate;hydrobromide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21FN2O2.BrH/c1-24-19(23)18(15-7-9-16(20)10-8-15)22-13-11-21(12-14-22)17-5-3-2-4-6-17;/h2-10,18H,11-14H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNFXRSPOJBZOMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC=C(C=C1)F)N2CCN(CC2)C3=CC=CC=C3.Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22BrFN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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